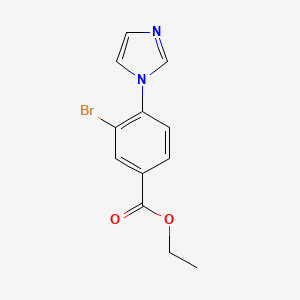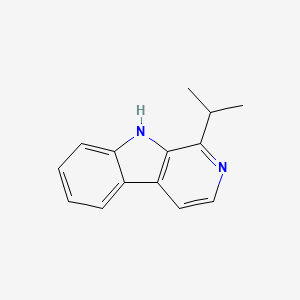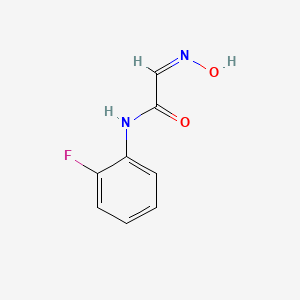
Mono(1-methylheptyl) phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono(1-methylheptyl) phthalate, also known as 1,2-benzenedicarboxylic acid mono(1-methylheptyl) ester, is a phthalate ester. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Mono(1-methylheptyl) phthalate can be synthesized through the esterification of phthalic anhydride with 1-methylheptanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and high yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Mono(1-methylheptyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: This reaction is catalyzed by both acids and bases, leading to the formation of phthalic acid and 1-methylheptanol.
Oxidation: Under oxidative conditions, the compound can be converted into phthalic acid derivatives.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and 1-methylheptanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates.
Applications De Recherche Scientifique
Mono(1-methylheptyl) phthalate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of mono(1-methylheptyl) phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, such as peroxisome proliferator-activated receptors, and modulates gene expression associated with hormone regulation . This interaction can lead to various biological effects, including alterations in reproductive and developmental processes .
Comparaison Avec Des Composés Similaires
- Mono(2-ethylhexyl) phthalate
- Mono(n-butyl) phthalate
- Mono(benzyl) phthalate
- Mono(6-carboxy-2-methylheptyl) phthalate
Comparison: Mono(1-methylheptyl) phthalate is unique due to its specific alkyl chain structure, which influences its physical and chemical properties. Compared to other phthalates, it may exhibit different levels of plasticizing efficiency, toxicity, and environmental persistence . For example, mono(2-ethylhexyl) phthalate is known for its high plasticizing efficiency but also higher toxicity .
Propriétés
Numéro CAS |
21395-09-5 |
|---|---|
Formule moléculaire |
C16H22O4 |
Poids moléculaire |
278.34 g/mol |
Nom IUPAC |
2-octan-2-yloxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H22O4/c1-3-4-5-6-9-12(2)20-16(19)14-11-8-7-10-13(14)15(17)18/h7-8,10-12H,3-6,9H2,1-2H3,(H,17,18) |
Clé InChI |
DUJBEEUYBSLMGM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(1-ethyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11714652.png)
![n'-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-n,n-dimethylformimidamide](/img/structure/B11714660.png)






![Ethyl 4-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B11714704.png)



